molecular formula C10H11Cl2N3O2 B2979860 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide CAS No. 98187-86-1

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide

Katalognummer B2979860
CAS-Nummer: 98187-86-1
Molekulargewicht: 276.12
InChI-Schlüssel: CRGLCJMXBGXUSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide, also known as DBCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. DBCA is a small molecule that belongs to the family of hydrazine derivatives, which have been shown to possess anticancer properties.

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. HDACs are overexpressed in many types of cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes. 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide inhibits HDACs by binding to the active site of the enzyme, leading to the accumulation of acetylated histones and the reactivation of tumor suppressor genes.
Biochemical and Physiological Effects
2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells by upregulating the expression of cyclin-dependent kinase inhibitors. Moreover, 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are critical for tumor growth and metastasis. 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the lab, making it readily available for research purposes. Moreover, 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, there are also some limitations to using 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide in lab experiments. One of the main limitations is that 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has poor solubility in water, which can affect its bioavailability and efficacy. Moreover, 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has a short half-life in vivo, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide. One of the main directions is to optimize the synthesis method to improve the yield and purity of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide. Moreover, future research can focus on developing novel formulations of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide that can improve its solubility and bioavailability. Another direction is to investigate the potential of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, future research can focus on identifying biomarkers that can predict the response of cancer cells to 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide, which can help to personalize cancer therapy.

Synthesemethoden

The synthesis of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide involves the reaction of 4-carboxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-hydrazinocarbonylbenzaldehyde. This intermediate is then reacted with 2,2-dichloroacetyl chloride in the presence of triethylamine to yield 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide. The overall yield of this synthesis method is around 60%.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Moreover, 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

Eigenschaften

IUPAC Name

2,2-dichloro-N-[[4-(hydrazinecarbonyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O2/c11-8(12)10(17)14-5-6-1-3-7(4-2-6)9(16)15-13/h1-4,8H,5,13H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGLCJMXBGXUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(Cl)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide

CAS RN

98187-86-1
Record name 2,2-DICHLORO-N-(4-HYDRAZINOCARBONYL-BENZYL)-ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.